Cas no 2154342-54-6 (2-(2,6-dioxopiperidin-3-yl)-4-{[2-(piperidin-2-yl)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione)
2-(2,6-dioxopiperidin-3-yl)-4-{[2-(piperidin-2-yl)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- EN300-26682889
- 2154342-54-6
- 2-(2,6-dioxopiperidin-3-yl)-4-{[2-(piperidin-2-yl)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione
- SCHEMBL20812199
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- Inchi: 1S/C20H24N4O4/c25-16-8-7-15(18(26)23-16)24-19(27)13-5-3-6-14(17(13)20(24)28)22-11-9-12-4-1-2-10-21-12/h3,5-6,12,15,21-22H,1-2,4,7-11H2,(H,23,25,26)
- InChI Key: XHOLKXYGIDEGOG-UHFFFAOYSA-N
- SMILES: O=C1C2=C(C=CC=C2NCCC2CCCCN2)C(N1C1C(NC(CC1)=O)=O)=O
Computed Properties
- Exact Mass: 384.17975526g/mol
- Monoisotopic Mass: 384.17975526g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 667
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 108Ų
2-(2,6-dioxopiperidin-3-yl)-4-{[2-(piperidin-2-yl)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26682889-1g |
2154342-54-6 | 1g |
$0.0 | 2023-09-12 | |||
| Enamine | EN300-26682889-1.0g |
2-(2,6-dioxopiperidin-3-yl)-4-{[2-(piperidin-2-yl)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione |
2154342-54-6 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
2-(2,6-dioxopiperidin-3-yl)-4-{[2-(piperidin-2-yl)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-(2,6-dioxopiperidin-3-yl)-4-{[2-(piperidin-2-yl)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione
Introduction to 2-(2,6-dioxopiperidin-3-yl)-4-{[2-(piperidin-2-yl)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 2154342-54-6)
The compound 2-(2,6-dioxopiperidin-3-yl)-4-{[2-(piperidin-2-yl)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione, identified by its unique Chemical Abstracts Service (CAS) number 2154342-54-6, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure, featuring a combination of heterocyclic rings and functional groups, has garnered attention for its potential applications in drug discovery and therapeutic development. The presence of dioxopiperidine, piperidine, and isoindole moieties within its framework suggests a rich chemical diversity that may contribute to its biological activity.
Recent studies have highlighted the importance of dioxopiperidine derivatives in medicinal chemistry due to their ability to modulate various biological pathways. The structural motif of 2-(2,6-dioxopiperidin-3-yl)-4-{[2-(piperidin-2-yl)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione aligns well with this trend, offering a promising scaffold for the development of novel therapeutic agents. The compound's dual functionality, incorporating both amine and dione groups, further enhances its potential as a pharmacophore. This dual nature allows for interactions with multiple target proteins and enzymes, which is often a key factor in the design of effective drugs.
In the context of contemporary pharmaceutical research, the synthesis and characterization of such complex molecules are pivotal. The synthesis of CAS No. 2154342-54-6 involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular architecture. The use of high-resolution spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has been crucial in confirming the structural integrity of the compound.
The biological activity of 2-(2,6-dioxopiperidin-3-yl)-4-{[2-(piperidin-2-yl)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has been a subject of extensive investigation. Preliminary in vitro studies have demonstrated its potential as an inhibitor of certain kinases and enzymes implicated in inflammatory and oncological pathways. The compound's ability to interact with these targets suggests that it may exhibit therapeutic effects in conditions such as cancer and autoimmune diseases. Furthermore, its structural similarity to known bioactive molecules makes it an attractive candidate for further pharmacological exploration.
One of the most compelling aspects of this compound is its structural versatility. The presence of multiple functional groups provides opportunities for chemical modification, allowing researchers to fine-tune its properties for specific applications. For instance, derivatization at the amine or dione positions could lead to enhanced solubility or improved metabolic stability. Such modifications are essential for optimizing drug-like characteristics and ensuring efficacy in vivo. Computational modeling and molecular dynamics simulations have been instrumental in predicting the behavior of this compound under various conditions.
The role of computational chemistry in modern drug discovery cannot be overstated. By leveraging computational tools, researchers can predict the binding affinity of CAS No. 2154342-54-6 to biological targets with high accuracy. This approach not only accelerates the drug discovery process but also reduces the need for extensive experimental screening. Additionally, virtual screening techniques have been used to identify potential lead compounds based on their structural features. These methods have proven particularly valuable in identifying novel analogs with improved pharmacokinetic profiles.
Another area where this compound shows promise is in the development of targeted therapies. Its ability to selectively interact with specific biological targets makes it a candidate for personalized medicine approaches. By tailoring the molecular structure to match individual patient profiles, it may be possible to develop treatments that are more effective and have fewer side effects. This concept aligns with the broader trend toward precision medicine in healthcare.
The synthesis and application of dioxopiperidine derivatives like CAS No. 2154342-54-6 also highlight the importance of green chemistry principles in pharmaceutical research. Efforts are being made to develop synthetic routes that minimize waste and reduce environmental impact. Solvent-free reactions and catalytic methods are being explored as alternatives to traditional synthetic approaches. These innovations not only make drug production more sustainable but also improve cost efficiency.
In conclusion,CAS No 21543425466 represents a significant advancement in medicinal chemistry with its complex structure and multifunctional properties。 Its potential applications in drug discovery, particularly in oncology and inflammation, make it a promising candidate for further research。 The combination of experimental synthesis, computational modeling, and pharmacological studies will be crucial in unlocking its full therapeutic potential。 As research continues, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals。
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